molecular formula C21H21N3O3 B15096157 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15096157
M. Wt: 363.4 g/mol
InChI Key: LOSVTROPSGLBFS-UHFFFAOYSA-N
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Description

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a dihydroquinazolinone structure. It has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine under acidic conditions.

    Synthesis of the dihydroquinazolinone core: This involves the cyclization of an appropriate anthranilic acid derivative with a methoxyphenyl ketone.

    Coupling reaction: The final step involves coupling the furan-2-yl ethylamine with the dihydroquinazolinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The furan ring and the dihydroquinazolinone core are believed to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)ethylamine: A simpler compound with similar structural features.

    7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the furan-2-yl ethylamine moiety.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the quinazolinone structure.

Uniqueness

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethylamino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H21N3O3/c1-26-16-6-4-14(5-7-16)15-11-19-18(20(25)12-15)13-23-21(24-19)22-9-8-17-3-2-10-27-17/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23,24)

InChI Key

LOSVTROPSGLBFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CO4

Origin of Product

United States

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